1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene
Description
1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene (CAS: 1804933-46-7) is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂O and a molecular weight of 301.91 g/mol . It features two bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a fluoromethoxy group (-OCH₂F) at position 2. This compound is classified as a specialty chemical, typically supplied with a purity of ≥98% for research applications, and is listed by suppliers such as Chemenu Inc. .
Properties
Molecular Formula |
C7H4Br2F2O |
|---|---|
Molecular Weight |
301.91 g/mol |
IUPAC Name |
1,2-dibromo-4-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-2-5(11)7(6(4)9)12-3-10/h1-2H,3H2 |
InChI Key |
NNUZWVVLTQETLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OCF)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)
- Molecular Formula : C₆H₂Br₂F₂
- Molecular Weight : 291.89 g/mol
- Substituents : Bromine at positions 1 and 4; fluorine at positions 2 and 3.
- Key Differences: Lacks the fluoromethoxy group, resulting in reduced steric bulk and polarity.
- Applications : Used in organic synthesis and material science, particularly in cross-coupling reactions due to its bromine substituents .
- Safety : Classified as a laboratory chemical requiring handling by qualified personnel in controlled environments .
1,2-Difluoro-3-methoxybenzene
- Molecular Formula : C₇H₆F₂O
- Molecular Weight : 144.12 g/mol
- Substituents : Fluorine at positions 1 and 2; methoxy (-OCH₃) at position 3.
- Key Differences : Replaces bromine with fluorine and uses a methoxy group instead of fluoromethoxy. This reduces molecular weight and reactivity in substitution reactions.
- Applications : Common in medicinal chemistry as a building block for fluorinated drug candidates .
2-Bromo-4-chloro-6-nitrotoluene (CAS: 885518-95-6)
- Molecular Formula: C₇H₅BrClNO₂
- Molecular Weight : 265.48 g/mol
- Substituents: Bromine at position 2, chlorine at 4, nitro (-NO₂) at 6, and methyl (-CH₃) at the toluene backbone.
- Key Differences : Incorporates nitro and methyl groups, enhancing electrophilicity and steric hindrance. The toluene backbone differentiates it from benzene derivatives.
- Applications : Used in synthesizing dyes and explosives due to its nitro functionality .
Comparative Data Table
Substituent Effects and Reactivity
Electron-Withdrawing vs. Electron-Donating Groups :
- The fluoromethoxy group (-OCH₂F) in the target compound is electron-withdrawing due to fluorine’s electronegativity, contrasting with the electron-donating methoxy group (-OCH₃) in 1,2-difluoro-3-methoxybenzene. This difference impacts aromatic electrophilic substitution rates .
- Bromine substituents in both the target compound and 1,4-dibromo-2,3-difluorobenzene enhance reactivity in Suzuki-Miyaura couplings, but the fluoromethoxy group may introduce steric challenges .
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